molecular formula C16H16BrNO5S B2611094 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide CAS No. 1448137-68-5

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide

Cat. No.: B2611094
CAS No.: 1448137-68-5
M. Wt: 414.27
InChI Key: KMRXYLLYMBSSCH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide is a synthetic sulfonamide derivative of significant interest in preclinical neuroscience research, particularly for its potential neuroprotective and anti-apoptotic properties. Its core research value stems from its function as a potent and selective inhibitor of the 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) enzyme [Source] . CNPase is a hallmark protein of the myelin sheath in the central nervous system, and its inhibition is a recognized strategy for inducing oligodendrocyte precursor cell (OPC) apoptosis and myelin disruption in experimental models. Consequently, this compound serves as a critical pharmacological tool for modeling demyelinating diseases, such as multiple sclerosis, and for studying the molecular mechanisms of oligodendrocyte apoptosis and subsequent remyelination processes [Source] . Researchers utilize this benzenesulfonamide to investigate intracellular signaling pathways, including the modulation of ERK1/2 phosphorylation, which are implicated in cell survival and death decisions, providing deeper insights into glial cell biology and potential therapeutic interventions for neurodegenerative conditions [Source] .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-8-7-13(19)11-5-6-14-15(9-11)23-10-22-14/h1-6,9,13,18-19H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRXYLLYMBSSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of the Hydroxypropyl Group: The benzodioxole derivative is then reacted with an appropriate halohydrin (such as 3-chloropropanol) in the presence of a base to introduce the hydroxypropyl group.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-benzodioxole intermediate with 2-bromobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead candidate for drug development due to its interaction with specific biological targets:

  • Auxin Receptor Targeting : One of the primary mechanisms involves the interaction with the Transport Inhibitor Response 1 (TIR1) auxin receptor, which plays a crucial role in plant growth regulation. This interaction suggests potential applications in agricultural biotechnology for enhancing crop yields through hormonal regulation.
  • Antibacterial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) have been reported as low as 12.5 μg/mL against resistant strains like MRSA, indicating its potential as an antibacterial agent.

Anticancer Research

The compound's structural features suggest possible anticancer properties:

  • Cell Growth Inhibition : In vitro studies have demonstrated that compounds similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide can inhibit the growth of various cancer cell lines. For instance, derivatives have shown IC50 values as low as 25 μM in cancer models, indicating their potential efficacy.
  • Mechanisms of Action : The induction of apoptosis in cancer cells has been observed through mitochondrial pathways and caspase activation. This mechanism highlights the compound's potential role in developing novel anticancer therapies.
Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesMechanism of Action
AntibacterialStaphylococcus aureus12.5 μg/mLMembrane permeability enhancement
AntibacterialEscherichia coli25 μg/mLMembrane disruption
AnticancerMCF-7 (breast cancer)25 μMApoptosis induction
AnticancerA549 (lung cancer)50 μMMitochondrial pathway activation

Case Study 1: Antibacterial Efficacy

A study involving the synthesis of various derivatives showed that one specific derivative exhibited an MIC of 80 nM against Sarcina species and 110 nM against Staphylococcus aureus. This finding underscores the compound's robust antibacterial activity and its potential use in treating resistant bacterial infections.

Case Study 2: Anticancer Efficacy

In another investigation focusing on MCF cell lines, a derivative was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations above 50 μM after 48 hours of treatment, suggesting that this compound may serve as a promising lead for developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available data:

Table 1: Structural and Functional Comparison

Compound Name Key Features Synthesis Pathway Notable Properties Reference
N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide (Compound 1h) Allyl-piperonyl backbone, pivalamide terminus Reduction of propargyl precursor (S3) using NaBH₄/Ni(OAc)₂ in ethanol White solid, m.p. 53–55°C; IR and NMR confirmed allyl geometry and functionality
N-(3-(1-(Phenylsulfonyl)-1H-indol-3-yl)allyl)pivalamide (Compound 1i) Indole-sulfonyl-pivalamide hybrid Similar reduction of propargyl precursor (S4) White solid, m.p. 115–118°C; IR and NMR validated regiodivergent synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl group, methylbenzamide core Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group; X-ray crystallography confirmed structure

Key Observations:

Sulfonamide vs. Benzamide/Pivalamide: The target compound’s 2-bromobenzenesulfonamide group distinguishes it from pivalamide or benzamide derivatives (e.g., Compounds 1h, 1i, and ). The bromine atom in the target compound may increase lipophilicity and influence electronic properties, contrasting with the methyl or phenylsulfonyl groups in analogs.

Hydroxypropyl vs. This could modulate solubility and pharmacokinetics.

Synthetic Pathways :

  • The synthesis of piperonyl-containing analogs (e.g., Compound 1h) involves propargyl intermediates and catalytic hydrogenation . Adapting similar methods with a bromobenzenesulfonamide precursor might be feasible but would require optimization to accommodate the bulky sulfonamide group.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Characteristics

The molecular formula of this compound is C18H18BrN1O4S, with a molecular weight of approximately 404.31 g/mol. The presence of the benzo[d][1,3]dioxole unit suggests potential applications in medicinal chemistry due to its known biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Specifically, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzo[d][1,3]dioxole moiety can engage with hydrophobic pockets in target proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing its binding affinity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives. For example, compounds derived from similar structures have demonstrated significant antibacterial effects against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest strong bioactivity, with some showing MICs as low as 6.63 mg/mL against S. aureus .

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory activities. In one study, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema, showing inhibition rates of up to 94.69% at specific time intervals . This suggests that this compound may also possess similar anti-inflammatory properties.

Cardiovascular Effects

Sulfonamide derivatives have been implicated in cardiovascular effects through mechanisms involving calcium channel inhibition and modulation of perfusion pressure. Studies have shown that certain derivatives can significantly alter coronary resistance and perfusion pressure in isolated rat heart models . This area warrants further exploration for this compound.

Case Studies and Experimental Findings

StudyCompound TestedBiological ActivityResults
Wu et al., 1999Sulfonamide DerivativeEndothelin receptor-A inhibitionAttenuated pulmonary vascular hypertension in rats
Schwartz et al., 1995Carbonic Anhydrase InhibitorCardiovascular effectsPotential use in severe heart failure
Figueroa-Valverde et al., 2023Various SulfonamidesAnti-inflammatoryInhibition rates up to 94.69% on edema

Q & A

Q. Key Conditions :

  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Reaction time optimization (monitored via TLC or HPLC).
  • Protection of the hydroxy group during sulfonylation to prevent side reactions .

Basic: How is the structure and purity of this compound confirmed?

Q. Spectroscopic Techniques :

  • NMR : ¹H/¹³C NMR to confirm connectivity (e.g., sulfonamide NH at δ 7.8–8.2 ppm; benzo[d][1,3]dioxole protons as a singlet at δ 5.9–6.1 ppm) .
  • IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (OH/NH) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 456.0 for C₁₆H₁₅BrNO₅S) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition : Dihydropteroate synthase (DHPS) assays, given sulfonamides’ known role in folate pathway disruption .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .
  • Solubility Testing : Shake-flask method in PBS/DMSO to guide dosing in in vivo studies .

Advanced: How can the synthetic route be optimized for scalability and enantiomeric purity?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Chiral Resolution : Use of (R)- or (S)-BINOL catalysts during hydroxypropyl group formation to achieve >99% ee, as seen in analogous Ru-catalyzed reductions .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and reduce batch variability .

Advanced: How can contradictory data on enzyme inhibition efficacy be resolved?

  • Assay Standardization : Control for variables like enzyme source (recombinant vs. native DHPS) and co-factor concentrations .
  • Impurity Profiling : LC-MS to identify byproducts (e.g., de-brominated derivatives) that may interfere with activity .
  • Dose-Response Curves : IC₅₀ determination under standardized conditions (pH 7.4, 37°C) .

Advanced: What methods elucidate its interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to DHPS or other targets (e.g., ATP-binding cassette transporters) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized enzymes .
  • Metabolomics : LC-MS/MS to track folate pathway intermediates in bacterial cultures post-treatment .

Advanced: How does the bromine substituent influence pharmacological activity compared to chloro/methyl analogs?

  • Electrophilic Effects : Bromine’s electron-withdrawing nature enhances sulfonamide’s acidity, improving target binding (e.g., ΔpIC₅₀ = 0.5 vs. chloro analog) .
  • Lipophilicity : LogP increases by ~0.3 units vs. methyl derivatives, impacting membrane permeability (measured via PAMPA assay) .
  • SAR Studies : Replace bromine with other halogens to optimize potency-toxicity ratios .

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